molecular formula C21H20F6N4O3S B8500690 AMG-3969

AMG-3969

Cat. No.: B8500690
M. Wt: 522.5 g/mol
InChI Key: SIFKNECWLVONIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMG-3969 is a potent small-molecule disruptor of the glucokinase (GCK)-glucokinase regulatory protein (GKRP) complex, designed to treat type 2 diabetes by enhancing hepatic glucose metabolism. It operates via a conformational selection mechanism, selectively binding to a rare, inactive GKRP* conformation to destabilize the GCK-GKRP interaction, thereby releasing GCK to promote glucose phosphorylation . With an IC50 of 4 nM, this compound demonstrates superior potency compared to earlier analogs like AMG-1694 (IC50 = 7 nM) . Preclinical studies show it normalizes blood glucose in diabetic rodent models without inducing hypoglycemia in normoglycemic animals, a critical safety advantage over direct GCK activators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG-3969 typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the amino group on the pyridine ring.

    Final Coupling: The final step involves coupling the synthesized intermediate with hexafluoroisopropanol under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Binding Mechanism with GKRP

AMG-3969 operates via a conformational selection mechanism to disrupt the GK-GKRP complex . Kinetic studies reveal a two-step process:

  • Recognition of a rare GKRP conformation (GKRP*): this compound selectively binds to a transient protein conformation constituting ~3% of the total GKRP population in solution .

  • Ligand-induced conformational shift: Binding stabilizes GKRP* and shifts the equilibrium away from the GK-binding-competent state, reducing GKRP’s inhibitory effect on GK .

Table 1: Kinetic Parameters of this compound Binding to GKRP

ParameterWithout Fructose 6-PhosphateWith Fructose 6-Phosphate
k1k_1 (s1^{-1})0.10 ± 0.030.16 ± 0.03
k1k_{-1} (s1^{-1})3.4 ± 0.552.3 ± 0.13
K1K_10.03 ± 0.010.07 ± 0.01
Kd,appK_{d,\text{app}} (M)3.0×1093.0 \times 10^{-9}1.6×1081.6 \times 10^{-8}

Kinetic Analysis of Protein-Ligand Interaction

Stopped-flow spectrofluorometry quantified this compound’s association with GKRP :

  • Fluorescence quenching: Binding reduces intrinsic GKRP fluorescence by 35–40%, attributed to displacement of Trp19 and Trp517 near the ligand-binding site .

  • Observed rate constant (kobsk_{\text{obs}}kobs): Decreases with increasing this compound concentration (0.2–2.0 µM), confirming conformational selection over induced-fit binding .

Table 2: Fluorescence-Based Binding Characteristics

[this compound] (µM)kobsk_{\text{obs}} (s1^{-1})Amplitude (% Δ Fluorescence)
0.20.27 ± 0.0218 ± 1
1.00.12 ± 0.0132 ± 2
2.00.08 ± 0.0138 ± 3

Structural Basis for GKRP Disruption

X-ray crystallography (PDB: 4MQU) highlights critical interactions :

  • Hydrogen bonding: The hydroxyl group of this compound forms hydrogen bonds with Arg525 and Tyr513 of GKRP .

  • Cation-π interaction: Trp19 stabilizes the ligand via interaction with Arg525 .

  • Hydrophobic contacts: The hexafluoropropanol group engages in van der Waals interactions with Leu20, Val21, and Phe517 .

Figure 1: Key Structural Interactions (Simplified)

  • This compound Binding Pocket: Located between the N-terminal domain and first SIS domain of GKRP.

  • GK Displacement: this compound binding sterically hinders GK-GKRP complex formation, increasing cytosolic GK activity .

Enzymatic and Cellular Effects

This compound restores GK activity by reversing GKRP-mediated inhibition :

  • In vitro potency: IC50_{50} = 4 nM (GK-GKRP disruption) .

  • Cellular activity: EC50_{50} = 0.202 µM (GK translocation in hepatocytes) .

  • Pharmacodynamic response: Oral administration in db/db mice reduced fed blood glucose by up to 58% .

Synthetic Reactions and Optimization

The synthesis of this compound involves asymmetric synthesis of its 2-alkynyl piperazine core :

  • Base-promoted isomerization: Achieves stereochemical control in the piperazine ring .

  • Sulfonamide coupling: Reacts 6-aminopyridinesulfonyl chloride with the piperazine intermediate .

  • Hexafluoropropanol incorporation: Introduces the terminal aryl carbinol group via nucleophilic substitution .

Scientific Research Applications

Scientific Research Applications

AMG-3969 has been utilized in several key areas of research:

  • Investigating GK-GKRP Interaction : Researchers use this compound to dissect the molecular dynamics of the GK-GKRP interaction, providing insights into its regulatory role in glucose metabolism. This understanding is critical for developing targeted therapies for diabetes .
  • Validating Glucokinase as a Therapeutic Target : The efficacy of this compound in lowering blood glucose levels in diabetic animal models supports the hypothesis that glucokinase is a viable target for therapeutic intervention in type 2 diabetes .
  • Developing Novel Antidiabetic Therapies : The optimization and success of this compound have paved the way for further development of similar compounds that can disrupt the GK-GKRP interaction, potentially leading to new classes of antidiabetic medications .

Preclinical Studies

  • Rodent Models : In studies involving db/db mice (a model for type 2 diabetes), this compound demonstrated significant reductions in fed blood glucose levels. The compound effectively promoted glucokinase translocation and activity, showcasing its potential as an antidiabetic agent .
  • Comparison with Other Compounds : this compound was compared with its predecessor, AMG-1694, revealing enhanced efficacy and metabolic stability. This improvement highlights the importance of structural optimization in drug development .
  • Safety Profile : Notably, this compound has shown a favorable safety profile by not affecting insulin or triglyceride levels in normoglycemic models while still providing therapeutic benefits to diabetic subjects .

Data Tables

Study TypeModel UsedKey FindingsReference
Preclinical Studydb/db MiceSignificant reduction in blood glucose levels
Comparative StudyRodent ModelsEnhanced efficacy compared to AMG-1694
Mechanistic StudyIsolated HepatocytesPromotion of GK translocation without hypoglycemia risk

Mechanism of Action

The mechanism of action of AMG-3969 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

AMG-1694

  • Mechanism : Shares the GK-GKRP disruption mechanism but with lower potency (IC50 = 7 nM). Structural analysis reveals binding to a distinct GKRP pocket unrelated to phosphofructose sites .
  • Pharmacokinetics: AMG-1694 exhibited high metabolic turnover in preclinical models, limiting its therapeutic utility. AMG-3969, optimized via structure-based design, resolved this issue with improved metabolic stability .
  • Efficacy : Both compounds promote GCK translocation in hepatocytes, but this compound achieves robust glucose-lowering at lower doses in db/db mice .

Dorzagliatin (RO-5305552)

  • Mechanism: A dual-acting GCK activator (GKA) that directly binds GCK to enhance enzymatic activity. Unlike this compound, it risks hypoglycemia in normoglycemic individuals due to systemic GCK activation .
  • Clinical Profile : While effective in improving β-cell function, its mechanism contrasts with this compound’s targeted disruption of GKRP, which offers a narrower, safer pharmacological effect .

PFKFB3 Inhibitors (e.g., AZ PFKFB3 26)

  • Mechanism : Targets glycolysis via 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) inhibition (IC50 = 23 nM), reducing glycolytic flux. This approach diverges from this compound’s focus on GCK-GKRP regulation .
  • Therapeutic Scope : PFKFB3 inhibitors are explored in cancer and inflammatory diseases, whereas this compound’s antidiabetic specificity stems from its unique GKRP binding .

Mechanistic and Kinetic Distinctions

Binding Kinetics

This compound exhibits a two-step conformational selection mechanism:

Step 1 : Rapid equilibrium between GKRP (inactive) and GKRP* (active) conformations (k₁ = 0.10 s⁻¹, k₋₁ = 3.4 s⁻¹; K₁ = 0.03) .

Step 2 : High-affinity binding to GKRP* (Kd,app = 3.0 × 10⁻⁹ M), destabilizing GCK-GKRP .
In contrast, fructose 6-phosphate (F6P), a GCK-GKRP stabilizer, reduces this compound’s affinity by altering GKRP’s conformational landscape (Kd increases 5-fold in F6P-saturated conditions) .

Structural Insights

  • This compound binds near GKRP’s N-terminus, displacing Arg297 and Arg301 residues critical for GCK interaction .
  • Co-crystal structures of AMG-1694 reveal a novel binding pocket distinct from F6P sites, highlighting divergent pharmacophores within the GKRP disruptor class .

Preclinical and Clinical Considerations

Efficacy in Disease Models

  • In diabetic db/db mice, this compound reduces fed blood glucose by 40–50% at 10 mg/kg, with effects sustained for 24 hours .
  • Unlike GKAs, this compound avoids hypoglycemia in non-diabetic models, underscoring its mechanism-dependent safety .

Adverse Effects

  • Chronic hepatic GCK activation via GKRP disruption may elevate triglycerides, necessitating lipid monitoring in clinical trials .

Comparative Data Table

Compound Target/Mechanism IC50/Kd Key Advantage Clinical Risk
This compound GKRP disruptor (conformational) 4 nM (IC50) No hypoglycemia in normoglycemia Potential hypertriglyceridemia
AMG-1694 GKRP disruptor 7 nM (IC50) First-in-class disruptor High metabolic clearance
Dorzagliatin GCK activator N/A (EC50 = ~80 nM) Dual-acting β-cell/hepatic effect Hypoglycemia risk
AZ PFKFB3 26 PFKFB3 inhibitor 23 nM (IC50) Broad anti-glycolytic applications Off-target effects in non-metabolic tissues

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of AMG-3969 in modulating glucose metabolism?

this compound disrupts the glucokinase (GK)-glucokinase regulatory protein (GKRP) complex by binding to GKRP, promoting the dissociation of GK from its nuclear sequestration. This facilitates GK translocation to the cytoplasm, where it enhances hepatic glucose uptake and glycolysis. The compound exhibits an IC50 of 4 nM for GK-GKRP disruption, as validated by fluorescence-based assays measuring nuclear-to-cytosolic GK redistribution .

Q. Which experimental models have been used to validate this compound’s antidiabetic effects?

Studies utilized in vitro models (e.g., HepG2 cells transfected with GK/GKRP plasmids) and in vivo rodent models, including Zucker diabetic rats and db/db mice. This compound demonstrated glucose-lowering effects in hyperglycemic models but showed no activity in normoglycemic C57BL/6 mice, highlighting its selectivity for dysregulated metabolic states .

Q. How does this compound’s efficacy compare to traditional GK activators (GKAs)?

Unlike GKAs, which directly activate GK and risk hypoglycemia, this compound indirectly enhances GK activity by disrupting its sequestration. This mechanism avoids hypoglycemia in normoglycemic models and selectively improves glucose disposal in diabetic rodents. Indirect calorimetry further revealed that this compound increases carbohydrate oxidation, a metabolic effect absent in GKA-treated models .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing this compound concentration in in vitro studies?

Dose-response assays using fluorescence intensity measurements (e.g., 0.1–2 μM this compound) are essential. Normalized data from kinetic studies (e.g., time-dependent fluorescence decline) should be paired with curve-fitting models to determine EC50 values. Researchers must account for cell-specific GK/GKRP expression levels, as transfection efficiency impacts compound efficacy .

Q. How can researchers resolve contradictory data on this compound’s metabolic effects across rodent models?

Discrepancies in glucose-lowering efficacy (e.g., activity in db/db mice but not B6 mice) arise from model-specific GKRP expression and baseline glycemia. To address this, include complementary assays such as:

  • Tissue-specific GK activity profiling (liver vs. pancreas).
  • Metabolic flux analysis to quantify hepatic glucose production vs. peripheral uptake.
  • Pharmacokinetic studies to verify bioavailability in target tissues .

Q. What structural features of this compound contribute to its high binding affinity for GKRP?

Crystallographic studies reveal that this compound’s sulfonamide-piperazine scaffold interacts with a Coulombic interface on GKRP. Key structural elements include:

  • A trifluoromethyl group occupying hydrophobic pockets.
  • A phenolic moiety forming hydrogen bonds with Arg171 and Asp173.
  • Sulfoximine substitution enhancing metabolic stability and binding kinetics. Synthetic optimization of these features improved IC50 from 7 nM (AMG-1694) to 4 nM (this compound) .

Q. What methodologies are recommended for analyzing this compound’s impact on hepatic energy metabolism?

Q. How can researchers validate GKRP displacement in cellular assays?

Use Operetta high-content imaging to quantify GK localization (nuclear vs. cytosolic) in this compound-treated cells. Protocols include:

  • Co-transfection with GFP-tagged GK and RFP-tagged GKRP.
  • Image analysis software (e.g., Harmony) to calculate nuclear/cytosolic fluorescence ratios.
  • Parallel measurement of GK enzymatic activity (e.g., NADH-coupled assays) to confirm functional release .

Q. Methodological Guidelines

  • Dose Selection : For in vivo studies, administer this compound at 3–10 mg/kg (oral) in diabetic rodents, monitoring glucose tolerance via OGTT .
  • Data Interpretation : Normalize fluorescence-based assays to control for batch variability ( ). Use ANOVA with post-hoc tests for multi-group comparisons in metabolic studies .
  • Ethical Compliance : Adhere to ARRIVE guidelines for rodent studies, including randomization and blinded endpoint analysis .

Properties

Molecular Formula

C21H20F6N4O3S

Molecular Weight

522.5 g/mol

IUPAC Name

2-[4-[4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)

InChI Key

SIFKNECWLVONIH-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 20-mL sealed tube was charged with 2-(4-(4-((6-chloro-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (0.340 g, 0.627 mmol), concentrated ammonium hydroxide (5.00 mL, 38.5 mmol) and EtOH (5 mL). The reaction mixture was heated in an Initiator (Biotage, AB, Uppsala, Sweden) at 120° C. for 1 h. The reaction mixture was further heated in a heating block at 110° C. for 5 h. The reaction mixture was concentrated and purified by column chromatography (25 g of silica, 30 to 80% EtOAc in hexanes) to afford 2-(4-(4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (0.289 g) as a mixture of two enantiomers.
Name
2-(4-(4-((6-chloro-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 2-L round-bottomed flask was charged with benzyl 3-(1-propyn-1-yl)-4-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-1-piperazinecarboxylate (21.8 g, 43.5 mmol, step 5) and TFA (130 mL). Trifluoromethanesulfonic acid (11.6 mL, 131 mmol, Acros/Fisher Scientific, Waltham, Mass.) was added slowly at rt resulting orange cloudy mixture. After stirring at rt for 10 min, the volume of the reaction mixture was reduced to half in vacuo. Solid NaHCO3 was added in potions until the mixture became sludge. Saturated aqueous NaHCO3 (800 mL) was added slowly until the pH was about 8. The aqueous phase was extracted with EtOAc (3×250 mL). The combined organic phases were washed with water (500 mL) and saturated aqueous NaCl (500 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. This material was dissolved into DCM (200 mL) and triethylamine (31.0 mL, 222 mmol) was added. Then 6-aminopyridine-3-sulfonyl chloride (9.40 g, 48.8 mmol, published PCT patent application no. WO 2009/140309) was added in potions over 10 min period. The brown mixture was stirred at room temperature for 10 min. The reaction mixture was washed with water (300 mL) and saturated aqueous NaCl (300 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by column chromatography (780 g of total silica, 30 to 90% EtOAc in hexanes) to afford 2-(4-(4-((6-amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (19.4 g) as a mixture of two enantiomers.
Name
benzyl 3-(1-propyn-1-yl)-4-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)-1-piperazinecarboxylate
Quantity
21.8 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
31 mL
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.